molecular formula C23H23ClN4O2 B2490585 N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251675-43-0

N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2490585
CAS No.: 1251675-43-0
M. Wt: 422.91
InChI Key: LWLPCPGOTAKREV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN4O2 and its molecular weight is 422.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of piperidine derivatives have been a subject of interest due to their potential as non-peptide CCR5 antagonists, which are critical in the study of HIV-1 reverse transcriptase inhibitors and other receptor targets. A notable example includes the preparation of N-allyl-4-piperidyl benzamide derivatives and their structural characterization using NMR and MS techniques to confirm their chemical structures and potential as CCR5 antagonists (H. Bi, 2014).

Molecular Interactions and Biological Activity

  • The molecular interaction of piperidine derivatives with biological receptors has been studied to understand their mode of action. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its potent and selective inhibition of the CB1 cannabinoid receptor, providing insights into the structure-activity relationship and potential therapeutic applications (J. Shim et al., 2002).

Antiviral and Anti-Inflammatory Applications

  • Piperidine derivatives have been explored for their antiviral and anti-inflammatory properties. Research into the synthesis of novel benzodifuranyl derivatives, for example, has shown promising anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating inflammation-related diseases (A. Abu‐Hashem et al., 2020).

Enzyme Inhibition for Disease Treatment

  • The discovery and optimization of piperidine-4-carboxamides as inhibitors of specific enzymes, such as soluble epoxide hydrolase, have been documented. These compounds were identified through high-throughput screening and optimized for potency, selectivity, and pharmacokinetic properties, underscoring their potential in treating diseases through enzyme inhibition (R. Thalji et al., 2013).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-20-9-5-4-6-18(20)15-25-23(29)17-10-12-28(13-11-17)21-14-22(27-16-26-21)30-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLPCPGOTAKREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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